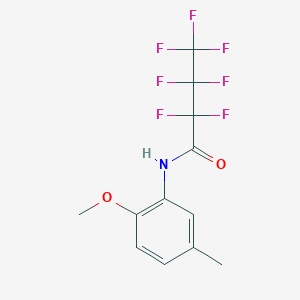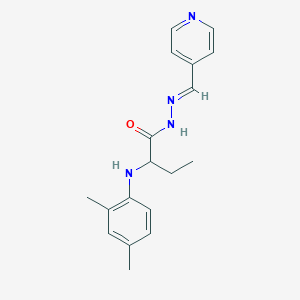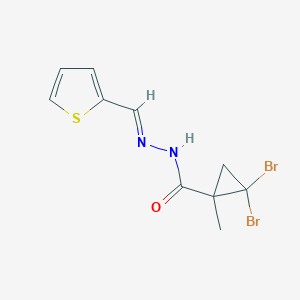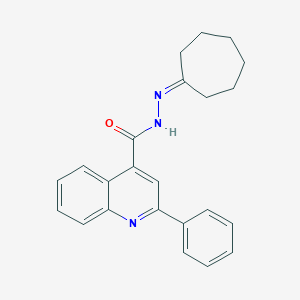![molecular formula C22H25IN2O3 B449750 N'~1~-{4-[(4-IODOPHENOXY)METHYL]BENZOYL}-2,2,3,3-TETRAMETHYL-1-CYCLOPROPANECARBOHYDRAZIDE](/img/structure/B449750.png)
N'~1~-{4-[(4-IODOPHENOXY)METHYL]BENZOYL}-2,2,3,3-TETRAMETHYL-1-CYCLOPROPANECARBOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{4-[(4-iodophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide is a complex organic compound with the molecular formula C22H25IN2O3 and a molecular weight of 492.3 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(4-iodophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide typically involves multiple steps:
Formation of the iodophenoxy intermediate: This step involves the reaction of 4-iodophenol with an appropriate alkylating agent to form 4-iodophenoxyalkane.
Benzoylation: The iodophenoxyalkane is then reacted with benzoyl chloride in the presence of a base to form the benzoylated intermediate.
Cyclopropanation: The benzoylated intermediate undergoes cyclopropanation with a suitable reagent to introduce the tetramethylcyclopropane moiety.
Hydrazide formation: Finally, the cyclopropanated intermediate is reacted with hydrazine to form the carbohydrazide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-{4-[(4-iodophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-{4-[(4-iodophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The iodophenoxy group may facilitate binding to certain proteins or enzymes, while the benzoyl and cyclopropane moieties contribute to the compound’s overall stability and reactivity. The exact molecular targets and pathways would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-{4-[(4-bromophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide
- N’-{4-[(4-chlorophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide
- N’-{4-[(4-fluorophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide
Uniqueness
N’-{4-[(4-iodophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide is unique due to the presence of the iodophenoxy group, which imparts distinct chemical properties and reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions and reactivity in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C22H25IN2O3 |
|---|---|
Molekulargewicht |
492.3g/mol |
IUPAC-Name |
4-[(4-iodophenoxy)methyl]-N'-(2,2,3,3-tetramethylcyclopropanecarbonyl)benzohydrazide |
InChI |
InChI=1S/C22H25IN2O3/c1-21(2)18(22(21,3)4)20(27)25-24-19(26)15-7-5-14(6-8-15)13-28-17-11-9-16(23)10-12-17/h5-12,18H,13H2,1-4H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
QJLLFADHTHKJSY-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NNC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)I)C |
Kanonische SMILES |
CC1(C(C1(C)C)C(=O)NNC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(4-tert-butylphenoxy)methyl]-N'-(4-methoxybenzylidene)-2-furohydrazide](/img/structure/B449670.png)

![3-[(2-chlorophenoxy)methyl]-N'-(2-furylmethylene)benzohydrazide](/img/structure/B449672.png)
![4-{2-[4-(diethylamino)benzylidene]hydrazino}-N-(2-iodophenyl)-4-oxobutanamide](/img/structure/B449675.png)
![N-(2-methoxyphenyl)-4-[2-(1-naphthylmethylene)hydrazino]-4-oxobutanamide](/img/structure/B449676.png)
![2,2,3,3-Tetrafluoropropyl 4-[(2-methoxyphenoxy)methyl]benzoate](/img/structure/B449677.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]dodecanohydrazide](/img/structure/B449678.png)
![4-[2-(4-methylbenzylidene)hydrazino]-N-(1-naphthyl)-4-oxobutanamide](/img/structure/B449679.png)


![N'-[2-(benzyloxy)benzylidene]-2-(4-methoxyanilino)propanohydrazide](/img/structure/B449685.png)
![2-(2-chloro-4-methylphenoxy)-N-{4-[N-(2-furoyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B449687.png)
